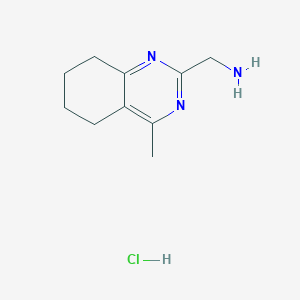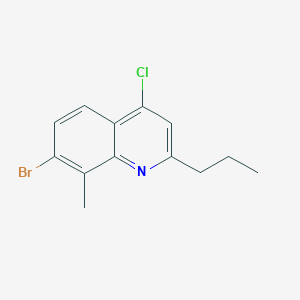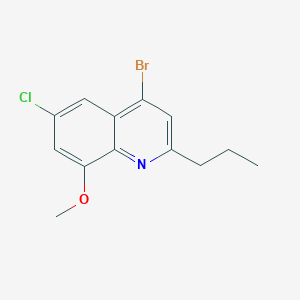
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and bromine.
Bromination: The bromination of 2-methylquinoline is carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group replacing the bromine atom.
科学的研究の応用
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
4-Bromo-2-methylquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
2-Methyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromoquinoline: Lacks both the methyl and trifluoromethoxy groups, leading to different chemical behavior.
Uniqueness
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is unique due to the presence of both the bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
特性
CAS番号 |
1189105-69-8 |
|---|---|
分子式 |
C11H7BrF3NO |
分子量 |
306.08 g/mol |
IUPAC名 |
4-bromo-2-methyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-3-2-7(5-10(8)16-6)17-11(13,14)15/h2-5H,1H3 |
InChIキー |
PVBHFDUBFFGZHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
正規SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















